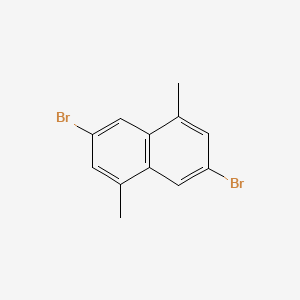
3,7-Dibromo-1,5-dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dibromo-1,5-dimethylnaphthalene is an organic compound with the molecular formula C12H10Br2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two methyl groups at specific positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dibromo-1,5-dimethylnaphthalene typically involves the bromination of 1,5-dimethylnaphthalene. This reaction is carried out in the presence of a brominating agent, such as bromine (Br2), and a catalyst, often iron powder. The reaction conditions, including temperature and the amount of catalyst, can influence the yield and selectivity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibromo-1,5-dimethylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the naphthalene ring.
Coupling Reactions: It can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms, while oxidation can lead to the formation of naphthoquinones.
Scientific Research Applications
3,7-Dibromo-1,5-dimethylnaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 3,7-dibromo-1,5-dimethylnaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, facilitating the introduction of new substituents. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-1,5-dimethylnaphthalene
- 2,7-Dibromo-1,5-dimethylnaphthalene
- 1,3-Dibromo-5,5-dimethylhydantoin
Uniqueness
3,7-Dibromo-1,5-dimethylnaphthalene is unique due to the specific positioning of the bromine and methyl groups on the naphthalene ring. This structural arrangement can influence its reactivity and the types of reactions it undergoes, distinguishing it from other similar compounds.
Properties
CAS No. |
111650-47-6 |
|---|---|
Molecular Formula |
C12H10Br2 |
Molecular Weight |
314.01 g/mol |
IUPAC Name |
3,7-dibromo-1,5-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Br2/c1-7-3-9(13)6-12-8(2)4-10(14)5-11(7)12/h3-6H,1-2H3 |
InChI Key |
RJWXITVCPMSIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(C=C2C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


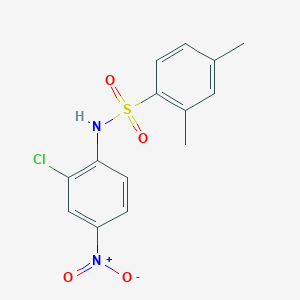

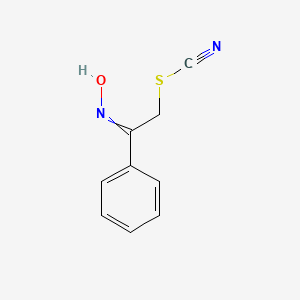
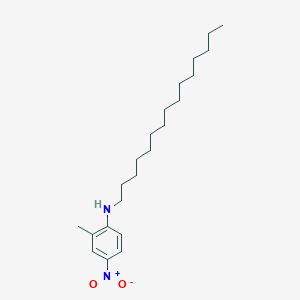
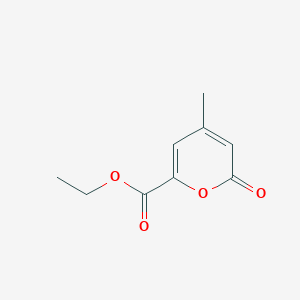
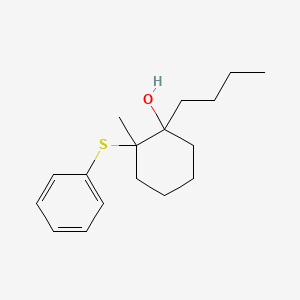
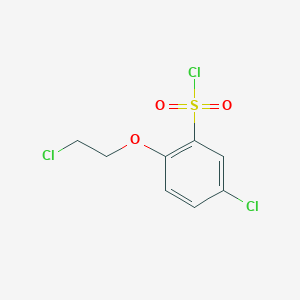
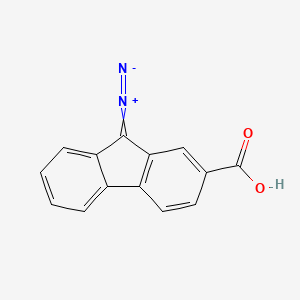
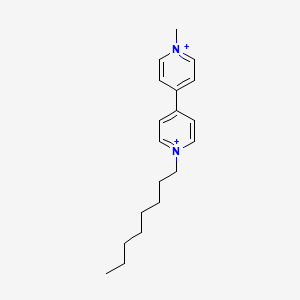
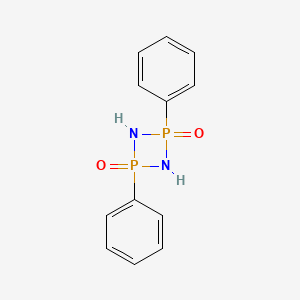

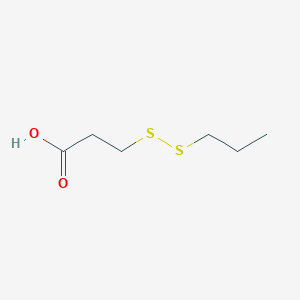
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)

